molecular formula C28H31NO6S B11084714 Tetrahydrofuran-2-ylmethyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Tetrahydrofuran-2-ylmethyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11084714
M. Wt: 509.6 g/mol
InChI Key: HPCXPFNJSIBWTH-UHFFFAOYSA-N
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Description

Tetrahydrofuran-2-ylmethyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydrofuran-2-ylmethyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions

    Hexahydroquinoline Core Synthesis: The core structure can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable solvent.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiophene groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenation reactions can be facilitated by reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. Studies may focus on its interactions with biological targets and its effects on cellular processes.

Medicine

The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs. Its diverse functional groups and structural complexity make it a promising candidate for drug discovery.

Industry

In the industrial sector, the compound can be used in the development of new materials and chemical products. Its unique properties may contribute to the advancement of various technologies.

Mechanism of Action

The mechanism by which Tetrahydrofuran-2-ylmethyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Hexahydroquinoline Derivatives: Compounds with similar hexahydroquinoline cores but different functional groups.

    Tetrahydrofuran Derivatives: Compounds containing the tetrahydrofuran ring with various substituents.

    Thiophene Derivatives: Compounds with the thiophene ring and different functional groups.

Uniqueness

What sets Tetrahydrofuran-2-ylmethyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its unique combination of functional groups and structural features

Properties

Molecular Formula

C28H31NO6S

Molecular Weight

509.6 g/mol

IUPAC Name

oxolan-2-ylmethyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C28H31NO6S/c1-16-25(28(31)35-15-19-6-4-10-34-19)26(17-8-9-22(32-2)23(14-17)33-3)27-20(29-16)12-18(13-21(27)30)24-7-5-11-36-24/h5,7-9,11,14,18-19,26,29H,4,6,10,12-13,15H2,1-3H3

InChI Key

HPCXPFNJSIBWTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC(=C(C=C4)OC)OC)C(=O)OCC5CCCO5

Origin of Product

United States

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